5-Iodo-1h-indole-7-carboxylic acid
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Overview
Description
5-Iodo-1h-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1h-indole-7-carboxylic acid typically involves the iodination of indole derivatives. One common method is the Leimgruber–Batcho indole synthesis, which involves the formation of an indole nucleus followed by selective iodination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using iodine or iodinating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1h-indole-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Indole oxides.
Reduction Products: Deiodinated indole derivatives.
Scientific Research Applications
5-Iodo-1h-indole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-1h-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting antidepressant effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoro-1h-indole-2-carboxylic acid: Another indole derivative with potential antiviral activity.
Uniqueness: 5-Iodo-1h-indole-7-carboxylic acid is unique due to the presence of the iodine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H6INO2 |
---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
5-iodo-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H6INO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) |
InChI Key |
WIYSFOZLEUNHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)I)C(=O)O |
Origin of Product |
United States |
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